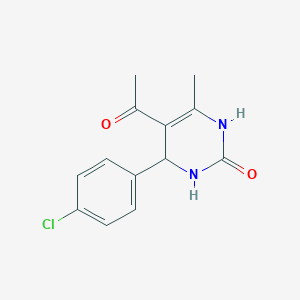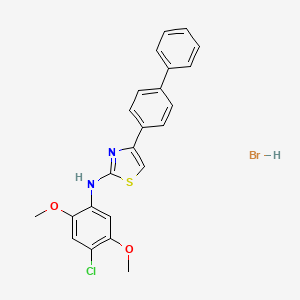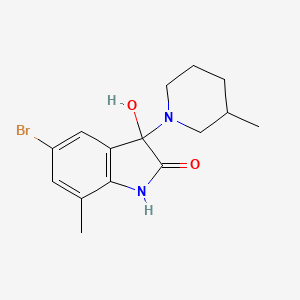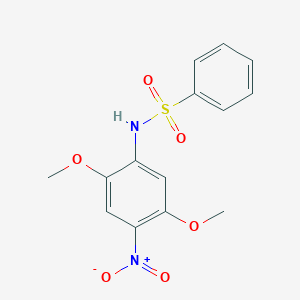
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as ACM, is a chemical compound with potential pharmaceutical applications. It belongs to the class of pyrimidinones, which are heterocyclic compounds containing a pyrimidine ring fused to a carbonyl group. ACM has been extensively studied for its biological properties and potential therapeutic uses.
作用机制
The mechanism of action of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it has been proposed to act through multiple pathways. One of the main targets of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and survival. 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit the activation of MAPKs, leading to cell cycle arrest and apoptosis. It also affects other signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses. 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone inhibits the activation of NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines. These effects contribute to the anti-tumor and anti-inflammatory properties of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone.
Biochemical and Physiological Effects:
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. It also affects the expression of genes involved in these processes, such as cyclin D1, Bcl-2, and caspase-3. In addition, 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to cross the blood-brain barrier and exert neuroprotective effects in animal models of neurodegenerative diseases. These effects are mediated by the modulation of multiple signaling pathways, as discussed above.
实验室实验的优点和局限性
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments, such as its high potency and selectivity for its targets, its low toxicity, and its ability to cross the blood-brain barrier. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions, its potential instability under certain conditions, and its lack of clinical data in humans.
未来方向
There are several future directions for the research on 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, including the following:
1. Further investigation of its mechanism of action and targets, using advanced techniques such as proteomics and genomics.
2. Optimization of its chemical structure and pharmacokinetic properties, to improve its efficacy and safety profiles.
3. Evaluation of its therapeutic potential in preclinical and clinical studies, for various diseases such as cancer, inflammation, and neurodegeneration.
4. Development of novel delivery systems and formulations, to enhance its bioavailability and target specific tissues or organs.
5. Exploration of its potential as a lead compound for the development of new drugs with similar or improved properties.
Conclusion:
In summary, 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a promising chemical compound with potential pharmaceutical applications. It has been extensively studied for its biological properties and potential therapeutic uses, and has shown anti-tumor, anti-inflammatory, and neuroprotective effects in various models. Its mechanism of action involves the modulation of multiple signaling pathways, including the MAPK and NF-κB pathways. Although there are some limitations to its use, 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments and future research directions. Further studies are needed to fully understand its potential as a novel drug candidate for the treatment of various diseases.
合成方法
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be synthesized by various methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with guanidine in the presence of acetic acid. The product can be purified by recrystallization from ethanol. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
科学研究应用
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone also has anti-inflammatory properties, by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been investigated for its neuroprotective effects, by reducing oxidative stress and inflammation in the brain. These findings suggest that 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has potential as a novel drug candidate for the treatment of these diseases.
属性
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-3-5-10(14)6-4-9/h3-6,12H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABJWTXMMJYRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369591 |
Source


|
| Record name | ST51005416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133894-11-8 |
Source


|
| Record name | ST51005416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)

![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)

![diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054444.png)
![methyl 5-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-chlorobenzoate](/img/structure/B5054445.png)

![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5054465.png)